molecular formula C21H18F2N2O5S B6568192 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate CAS No. 1021265-61-1

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate

Cat. No.: B6568192
CAS No.: 1021265-61-1
M. Wt: 448.4 g/mol
InChI Key: BPQYWYWWQFXNOS-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at the 5-position with a 2,4-difluorophenyl group. The oxazole ring is further linked via a methyl ester bridge to a benzoate moiety bearing a pyrrolidine sulfonyl group at the para position.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O5S/c22-15-5-8-18(19(23)11-15)20-12-16(24-30-20)13-29-21(26)14-3-6-17(7-4-14)31(27,28)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQYWYWWQFXNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H18F2N2O5C_{20}H_{18}F_2N_2O_5, with a molecular weight of approximately 404.4 g/mol. The structure features an oxazole ring, which is known for its role in various biological activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
  • Mechanism of Action : The proposed mechanism involves the interaction of the oxazole ring with specific enzymes or receptors, potentially leading to the modulation of inflammatory pathways. This interaction may occur through hydrogen bonding and other non-covalent interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A study on related pyrroles demonstrated that modifications to the substituents on the aromatic rings could enhance COX-2 inhibition while minimizing side effects associated with COX-1 inhibition .

Substituent Effect on Activity Notes
2,4-DifluorophenylIncreased lipophilicityEnhances membrane permeability
Pyrrolidine SulfonylImproves binding affinityFacilitates interaction with target enzymes

Case Studies

  • In Vivo Studies : A study involving animal models showed that administration of compounds similar to this compound resulted in significant reductions in inflammatory markers compared to control groups .
  • In Vitro Assays : In vitro assays demonstrated that this compound effectively inhibited COX-2 activity at concentrations as low as 10 µM, suggesting a potent anti-inflammatory effect .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties . Its structural components allow it to interact with various cellular targets, leading to the inhibition of cancer cell proliferation.

Case Study: In Vitro Assays
In a comparative study involving several cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • Standard Drugs for Comparison : Doxorubicin and Vandetanib.
CompoundCell LineIC50 (μM)Remarks
This compoundA5496.75 ± 0.19High activity
This compoundHCC8276.26 ± 0.33Moderate activity
DoxorubicinA5490.85 ± 0.05Standard comparator
VandetanibHCC8275.13 ± 0.97Standard comparator

The results show that the compound has a notable cytotoxic effect on cancer cells, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby altering signal transduction pathways that regulate cell growth and apoptosis. This mechanism is critical for developing targeted therapies against various cancers.

Other Biological Activities

Besides antitumor effects, preliminary research suggests that this compound may also exhibit:

  • Anti-inflammatory properties : By modulating gene expression associated with inflammation.
  • Antimicrobial effects : Potential interactions with microbial enzymes or receptors.

Synthesis and Structural Analysis

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multi-step organic reactions that include:

  • Formation of the oxazole ring.
  • Introduction of the pyrrolidine sulfonamide moiety.
  • Esterification to yield the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include oxazole- and difluorophenyl-containing molecules, such as oxathiapiprolin (CAS No. 1003318–67–9) and pyrazole derivatives like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde. Key comparisons are summarized below:

Parameter [Target Compound] Oxathiapiprolin 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Core Heterocycle 1,2-oxazole 4,5-dihydro-1,2-oxazole Pyrazole
Fluorine Substitution 2,4-difluorophenyl 2,6-difluorophenyl Trifluoromethyl group (CF₃)
Key Functional Groups Pyrrolidine sulfonyl, benzoate ester Piperidinyl, thiazole, pyrazole Chlorophenylsulfanyl, aldehyde
Biological Activity Not explicitly reported (inference: possible kinase or enzyme inhibition) Fungicide (oomycete control) Undocumented in evidence, but pyrazole derivatives often target inflammatory pathways
Molecular Complexity Moderate (multiple aromatic and sulfonyl groups) High (polycyclic with thiazole and pyrazole) Moderate (single pyrazole core with sulfanyl and aldehyde)

Key Observations

Oxazole vs. Pyrazole derivatives, such as the compound in , exhibit distinct electronic profiles due to nitrogen positioning, favoring interactions with polar targets .

Fluorine Positioning :

  • The 2,4-difluorophenyl group in the target compound vs. 2,6-difluorophenyl in oxathiapiprolin may influence steric and electronic interactions. The 2,4-substitution pattern could enhance π-stacking in aromatic pockets compared to the 2,6-isomer .

Sulfonyl vs.

Agrochemical vs. Pharmaceutical Potential: Oxathiapiprolin’s thiazole-piperidinyl motif is optimized for fungicidal activity, while the target compound’s benzoate ester and sulfonyl groups suggest a broader range of applications, including protease or kinase inhibition .

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